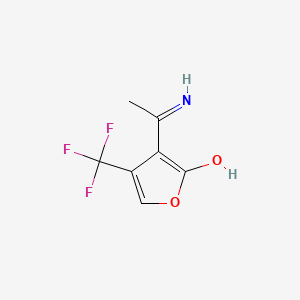

3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one

Beschreibung

3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one is a substituted furanone derivative characterized by a trifluoromethyl group at position 4 and an aminoethylidene moiety at position 2. The trifluoromethyl group confers electron-withdrawing properties, enhancing stability and influencing intermolecular interactions, while the aminoethylidene fragment may facilitate hydrogen bonding and catalytic activity.

Eigenschaften

Molekularformel |

C7H6F3NO2 |

|---|---|

Molekulargewicht |

193.12 g/mol |

IUPAC-Name |

3-ethanimidoyl-4-(trifluoromethyl)furan-2-ol |

InChI |

InChI=1S/C7H6F3NO2/c1-3(11)5-4(7(8,9)10)2-13-6(5)12/h2,11-12H,1H3 |

InChI-Schlüssel |

REMYMDYLIUNETJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=N)C1=C(OC=C1C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategies for 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one

One-Pot Three-Component Reaction Method

A prominent method to synthesize heteroarylaminomethylidene derivatives of furan-2(3H)-ones, including trifluoromethyl-substituted analogs, involves a one-pot three-component reaction . This method was detailed in recent literature describing the condensation of:

- A substituted furan-2(3H)-one (e.g., 5-(4-chlorophenyl)furan-2(3H)-one as a model),

- An orthoester (such as triethyl orthoformate) as an electrophilic agent,

- A heterocyclic amine bearing electron-withdrawing groups.

The reaction proceeds via initial nucleophilic addition of the amine to the orthoester, forming an imine intermediate, which subsequently reacts with the furan-2(3H)-one to yield the desired aminomethylidene derivative after elimination of ethanol molecules (Scheme 1).

Reaction Conditions and Optimization

The reaction is typically conducted under reflux in various solvents, with polar protic solvents such as anhydrous isopropyl alcohol providing the best yields and shortest reaction times. The effect of solvents on yield and reaction time is summarized below:

| Entry | Solvent | Heating Method | Time (min) | Yield (%) (Z:E ratio) |

|---|---|---|---|---|

| 1 | Ethanol (EtOH) | Reflux | 30 | 67 |

| 2 | Isopropyl alcohol (i-PrOH) | Reflux | 25 | 75 |

| 3 | 1,4-Dioxane | Reflux | 32 | 70 |

| 4 | Toluene | Reflux | 35 | 65 |

| 5 | Benzene | Reflux | 40 | 60 |

The reaction proceeds efficiently with electron-withdrawing substituents on the amine, and the presence of electron-donating groups such as hydroxyl on the amine can increase reaction time due to enhanced nucleophilicity of the amino group.

Mechanistic Pathways

Two plausible pathways have been proposed:

- Pathway A: Formation of an imine intermediate by nucleophilic addition of the amine to triethyl orthoformate, followed by reaction with the furan-2(3H)-one.

- Pathway B: Initial formation of an ethoxymethylene derivative from the furan-2(3H)-one and triethyl orthoformate, which then reacts with the amine to form the final product.

Both pathways involve elimination of ethanol molecules during the condensation steps, facilitating the formation of the aminomethylidene linkage.

Carbohydrate-Derived Furanone Intermediates

Furan-2(3H)-one derivatives such as 5-(hydroxymethyl)furfural (HMF) serve as renewable starting materials for the preparation of various furan ring derivatives, including aminomethyl and alkoxymethyl furans. These intermediates can be functionalized further to introduce aminoethylidene and trifluoromethyl groups.

The preparation of aminomethyl furans typically involves:

- Reaction of HMF or related furans with amines and formaldehyde or other electrophiles,

- Catalytic processes involving acid catalysts,

- Multi-step sequences that may include reduction and substitution reactions.

Though this approach is more general and less direct for the target compound, it provides a sustainable route leveraging biomass-derived feedstocks.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot three-component reaction | Uses furan-2(3H)-one, orthoester, and amine; mild reflux conditions | High yield; operational simplicity; good control over stereochemistry | Requires careful solvent choice; sensitive to amine substituents |

| Perfluoroalkanesulfinate-mediated trifluoromethylation | Incorporates trifluoromethyl group via sulfinates and silver fluoride | Efficient trifluoromethyl introduction; mild conditions | Requires specialized reagents; longer reaction times |

| Carbohydrate-derived furan intermediates | Biomass-based starting materials; multi-step synthesis | Renewable resource utilization; versatile intermediates | Multi-step; uses hazardous reagents (e.g., formaldehyde); less direct |

Research Findings and Recommendations

The one-pot three-component reaction is currently the most straightforward and efficient method to prepare 3-(1-aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one derivatives, especially when combined with optimization of solvent and temperature.

The use of perfluoroalkanesulfinates offers a valuable route for introducing trifluoromethyl groups into amino-functionalized furans, which is critical for the target compound's trifluoromethyl substitution.

Sustainable synthesis routes starting from carbohydrate-derived furan intermediates are promising for future development, though current methods require improvement to reduce hazardous reagent use and step count.

Mechanistic studies suggest that controlling the intermediate formation (imine vs. ethoxymethylene derivatives) can influence product yield and stereochemistry, which is important for tailoring the compound's properties.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-aminoethylidene)-4-(trifluoromethyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dihydrofuranone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs from the evidence include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group at position 4 (target compound) likely increases metabolic stability and polarity compared to bromo or chloro substituents (e.g., compounds in ).

- Aminoethylidene vs.

- Synthetic Flexibility: Analogous compounds (e.g., ) are synthesized via condensation of furanones with amines or orthoesters, suggesting feasible routes for the target compound using trifluoromethyl-containing precursors.

Physicochemical and Crystallographic Properties

- Solubility : Trifluoromethyl groups typically reduce solubility in polar solvents compared to methoxy or hydroxyl groups (e.g., compound 6 in ).

- Crystal Packing: Bromo- and chloro-substituted furanones () exhibit dense packing via halogen bonding. The trifluoromethyl group may introduce steric hindrance, altering crystallinity.

Table 1: Comparative Analysis of Key Analogs

Q & A

Q. What are the critical steps in synthesizing 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps require precise control of temperature, pH, and solvent systems to maximize yield and purity. For example, intermediates may undergo aldol-like condensation followed by lactonization. Purification often employs column chromatography or recrystallization to isolate the target compound .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Structural confirmation relies on spectroscopic methods:

Q. How is the solubility and stability of this compound characterized for in vitro assays?

Solubility is tested in polar (DMSO, water) and nonpolar solvents (DCM, chloroform) using UV-Vis spectroscopy or HPLC. Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation tests, with LC-MS monitoring decomposition products .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one?

- QSAR modeling correlates structural descriptors (e.g., logP, electronegativity) with bioactivity data to predict efficacy against targets like enzymes or receptors.

- Molecular docking simulates binding interactions with active sites (e.g., tyrosyl-tRNA synthetase) to prioritize synthetic analogs for testing .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:

- Comparative bioassays under standardized protocols.

- Metabolite profiling to identify active vs. inactive derivatives.

- Stereochemical analysis to assess enantiomer-specific effects, as trifluoromethyl and amino groups may influence binding .

Q. What methodologies are used to study the compound's mechanism of action in anticancer or antiviral contexts?

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) to measure IC₅₀ values against viral polymerases or proteases.

- Transcriptomic/proteomic profiling to identify downstream pathways affected in treated cells.

- Crystallographic studies of ligand-target complexes to guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.